

physical properties of 2,3-Dichloro-2-butene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-2-butene

Cat. No.: B073511

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,3-Dichloro-2-butene**

Introduction

2,3-Dichloro-2-butene ($C_4H_6Cl_2$) is a halogenated alkene that serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.^[1] It exists as two geometric isomers, **(Z)-2,3-dichloro-2-butene** (cis) and **(E)-2,3-dichloro-2-butene** (trans), each possessing distinct physical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

Physicochemical Data

The physical properties of the cis and trans isomers of **2,3-dichloro-2-butene** are summarized below. These values are critical for researchers in designing reaction conditions, purification protocols, and for overall chemical handling.

(Z)-2,3-Dichloro-2-butene (cis-isomer)

The cis isomer, systematically named (Z)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-26-4.^{[2][3][4]}

Physical Property	Value
Molecular Formula	C ₄ H ₆ Cl ₂ [2] [3]
Molecular Weight	124.99 g/mol [4] [5]
Melting Point	-27.02°C (estimate) [2] [3]
Boiling Point	118.18°C (rough estimate) [2] [3]
Density	1.1618 g/cm ³ [2] [3]
Refractive Index	1.4590 [2] [3]

(E)-2,3-Dichloro-2-butene (trans-isomer)

The trans isomer, systematically named (E)-2,3-dichlorobut-2-ene, is identified by the CAS number 1587-29-7.[\[6\]](#)[\[7\]](#) It is described as a colorless liquid with a sharp, pungent odor.[\[1\]](#)

Physical Property	Value
Molecular Formula	C ₄ H ₆ Cl ₂ [1] [7]
Molecular Weight	125.00 g/mol [1]
Melting Point	-27.02°C (estimate) [1] [6]
Boiling Point	97 - 99 °C (at 680 mmHg) [6]
Density	1.1416 g/cm ³ [1] [6]
Refractive Index	1.4582 [1] [6]

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physical properties of haloalkanes and haloalkenes like **2,3-dichloro-2-butene**.

Melting Point Determination

The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid.

- Methodology: The capillary tube method is standard. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube. The tube is attached to a thermometer and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For substances with melting points below room temperature, a cryostat is used.

Boiling Point Determination

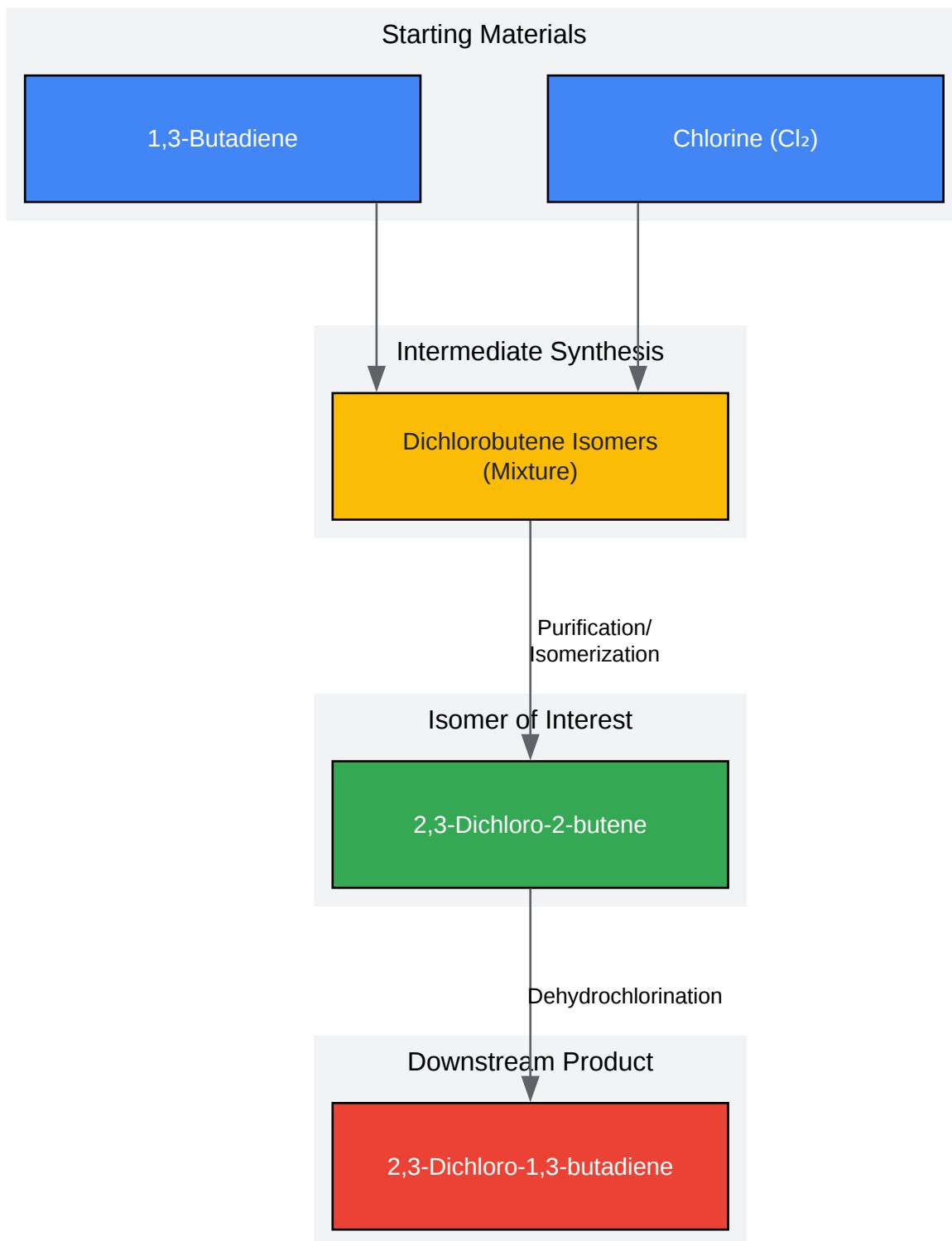
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.^[8]

- Methodology: For gram-scale quantities, the boiling point is typically measured by simple distillation. The liquid is heated in a flask equipped with a condenser and a thermometer. The thermometer bulb is positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the boiling liquid. The stable temperature recorded during the collection of the distillate is the boiling point. The atmospheric pressure must be recorded, as boiling points are pressure-dependent.

Density Measurement

Density is the mass of a substance per unit volume.

- Methodology: A pycnometer (a flask with a specific, accurately known volume) is used for precise density measurements.
 - The empty pycnometer is weighed.
 - It is then filled with the sample liquid (e.g., **2,3-dichloro-2-butene**) and weighed again.
 - The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.
 - All measurements are conducted at a constant, recorded temperature. The density of the sample is calculated by comparing its mass to the mass and density of the reference liquid.


Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic constant.

- **Methodology:** An Abbé refractometer is the standard instrument.
 - A few drops of the liquid sample are placed on the prism surface of the refractometer.
 - The prisms are closed and thermostatted to a specific temperature (commonly 20°C).
 - Light is passed through the sample, and the user adjusts the instrument's knob until the boundary line (the line separating light and dark fields) is sharp and centered in the crosshairs of the eyepiece.
 - The refractive index is then read directly from the instrument's calibrated scale.

Synthetic Pathway Visualization

2,3-dichloro-2-butene is a crucial intermediate in the synthesis of other compounds. For instance, it can be involved in the production of 2,3-dichloro-1,3-butadiene, a valuable monomer for polymerization.^[9] The following diagram illustrates a conceptual synthetic relationship.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 2,3-dichloro-1,3-butadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. cis-2,3-dichlorobut-2-ene | 1587-26-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Butene, 2,3-dichloro-, (Z)- | C4H6Cl2 | CID 12211400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. 2-Butene, 2,3-dichloro-, (E)- | C4H6Cl2 | CID 12211401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. embibe.com [embibe.com]
- 9. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical properties of 2,3-Dichloro-2-butene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073511#physical-properties-of-2-3-dichloro-2-butene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com